molecular formula C24H23N5O3S2 B2366538 3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892740-03-3

3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2366538
CAS No.: 892740-03-3
M. Wt: 493.6
InChI Key: HWFTXRNOBKMAPZ-UHFFFAOYSA-N
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Description

3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S2/c1-15(2)17-7-9-19(10-8-17)34(30,31)24-23-26-22(21-20(11-12-33-21)29(23)28-27-24)25-14-16-5-4-6-18(13-16)32-3/h4-13,15H,14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFTXRNOBKMAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a member of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity based on various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core
  • Sulfonyl group attached to a 4-isopropylphenyl moiety
  • Methoxybenzyl substituent

This unique structure contributes to its interaction with biological targets.

1. Serotonin Receptor Affinity

Research indicates that similar compounds in the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class exhibit significant affinity for serotonin receptors. For example:

  • A related compound demonstrated an IC50 of 29.0 nM against the 5-HT6 receptor and a Ki of 1.7 nM in binding assays .
  • This suggests potential applications in treating disorders such as depression and anxiety by modulating serotonin pathways.

2. Anticancer Activity

Preliminary studies have suggested that compounds within this structural class may exhibit anticancer properties:

  • In vitro tests showed inhibition of cancer cell proliferation at micromolar concentrations.
  • The mechanism is hypothesized to involve interference with cell cycle progression and induction of apoptosis.

3. Antimicrobial Properties

Some derivatives have shown promising antimicrobial activity:

  • Screening against various bacterial strains indicated significant inhibition zones.
  • Minimum inhibitory concentration (MIC) values were determined to assess potency compared to standard antibiotics .

4. Anticonvulsant Effects

A study highlighted the anticonvulsant potential of structurally related compounds:

  • Compounds displayed efficacy in models like the maximal electroshock seizure (MES) test.
  • This could indicate a role in managing epilepsy or seizure disorders .

Case Study 1: Serotonin 5-HT6 Receptor Antagonism

In a study focused on serotonin receptor antagonism:

  • The compound was evaluated for its ability to inhibit serotonin-induced cellular responses.
  • Results indicated selective antagonism at the 5-HT6 receptor with minimal activity at other serotonin receptors (5-HT2A and 5-HT2B), highlighting its therapeutic specificity .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted:

PathogenInhibition Zone (mm)MIC (µg/mL)
Escherichia coli2032
Staphylococcus aureus2516
Candida albicans1564

These results suggest that the compound has potential as an antimicrobial agent against both bacterial and fungal infections .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding: High affinity for serotonin receptors suggests modulation of neurotransmitter systems.
  • Cell Cycle Interference: Anticancer effects may arise from disrupting mitotic processes.
  • Membrane Disruption: Antimicrobial activity could be due to alterations in bacterial membrane integrity.

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